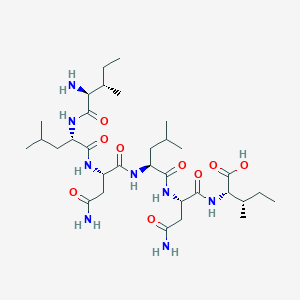
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is a peptide composed of six amino acids: L-isoleucine, L-leucine, and L-asparagine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-asparagine, L-leucine, L-asparagine, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (L-isoleucine, L-leucine, L-asparagine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide folding.
Pharmacology: Investigating potential therapeutic peptides for diseases, including cancer and metabolic disorders.
Materials Science: Developing peptide-based materials with specific mechanical or chemical properties.
Biotechnology: Designing peptide-based biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition, receptor activation, or changes in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- L-Isoleucyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-asparaginyl-L-leucine
- L-Leucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-leucine
Uniqueness
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is unique due to its specific sequence of amino acids, which can confer distinct structural and functional properties. The presence of multiple L-isoleucine and L-leucine residues can influence the peptide’s hydrophobicity, stability, and interaction with other molecules.
Propiedades
Número CAS |
918159-52-1 |
|---|---|
Fórmula molecular |
C32H58N8O9 |
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C32H58N8O9/c1-9-17(7)25(35)31(47)39-20(12-16(5)6)28(44)37-21(13-23(33)41)29(45)36-19(11-15(3)4)27(43)38-22(14-24(34)42)30(46)40-26(32(48)49)18(8)10-2/h15-22,25-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,48,49)/t17-,18-,19-,20-,21-,22-,25-,26-/m0/s1 |
Clave InChI |
SYKUZEVOQSXCGF-CAYZQLFJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
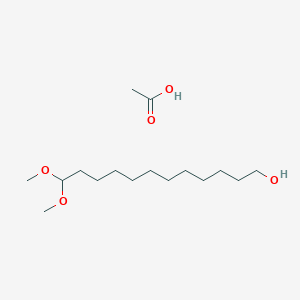

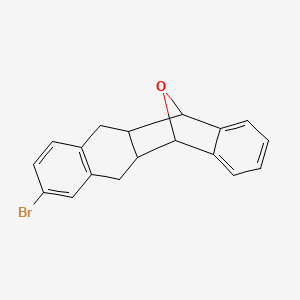
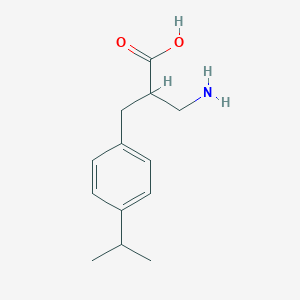
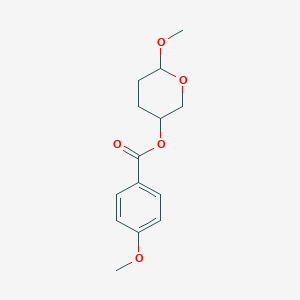
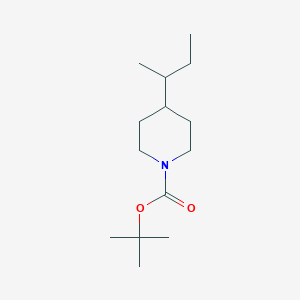
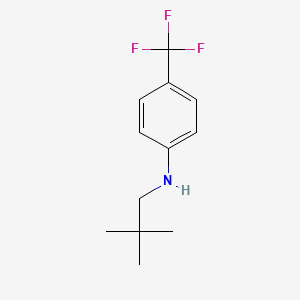
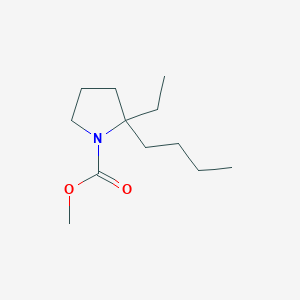
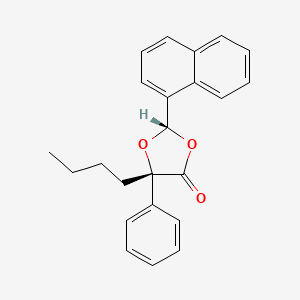
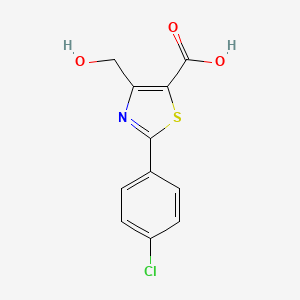
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
